molecular formula C18H18N2O2 B130523 D-Tryptophan benzyl ester CAS No. 141595-98-4

D-Tryptophan benzyl ester

Cat. No. B130523
M. Wt: 294.3 g/mol
InChI Key: TYQYRKDGHAPZRF-MRXNPFEDSA-N
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Description

D-Tryptophan benzyl ester is a compound with the molecular formula C18H18N2O2 . It is an essential amino acid defined by its growth effects on rats . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .


Synthesis Analysis

The synthesis of D-Tryptophan benzyl ester has been described in the literature . The simplest way to prepare the tosylate salts of amino acid benzyl esters, including D-Tryptophan benzyl ester, is treatment of the amino acid with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This process is known as Fischer–Speier esterification .


Molecular Structure Analysis

The molecular weight of D-Tryptophan benzyl ester is 294.35 g/mol . It has a complex structure with an indole functional group and a benzyl ester group . The InChI string and SMILES string provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

Esters, including D-Tryptophan benzyl ester, typically undergo reactions where the alkoxy (OR′) group of the ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In the case of D-Tryptophan benzyl ester, the hydrolysis reaction can be catalyzed by sodium hydroxide (NaOH) or potassium hydroxide (KOH) to produce a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

D-Tryptophan benzyl ester is a solid at 20 degrees Celsius . Its optical activity is [α]20/D −9.9°, c = 1 in ethanol . It has a rotatable bond count of 6 and a topological polar surface area of 68.1 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • D-Tryptophan derivatives are synthesized for potential anti-tumor activity, with D-Tryptophan methyl ester being a key intermediate. These compounds are obtained through multi-step reactions starting from L-tryptophan, demonstrating a broad scope in medicinal chemistry (Li Yan, 2011).
  • D-Tryptophan ethyl ester is synthesized for use in the total synthesis of various biologically significant compounds, highlighting its utility in the creation of complex molecules (Hao Zhou et al., 2006).
  • The Pictet–Spengler reaction of D-Tryptophan methyl ester is crucial in the synthesis of certain pharmaceutical compounds, showing the importance of D-Tryptophan derivatives in drug development (Xiao‐Xin Shi et al., 2008).

Biomedical Applications

  • D-Tryptophan benzyl ester derivatives are utilized in glycosylation reactions, contributing to the synthesis of biologically active compounds. This demonstrates its role in the development of novel bioactive molecules (Melanie Schnabel et al., 2004).
  • A study on the functional modification of agarose with D-Tryptophan derivatives resulted in the creation of fluorescent hydrogel materials. These materials have potential applications in biomedical and pharmaceutical industries (Stalin Kondaveeti et al., 2013).

Analytical and Theoretical Studies

  • Detailed theoretical studies on D-Tryptophan methyl-ester help in understanding its conformational analysis and molecular structure, facilitating its use in various scientific applications (N. Omri et al., 2016).
  • In-depth analysis of tryptophan metabolism, including derivatives like D-Tryptophan benzyl ester, provides insight into potential pharmacological targets. This is crucial for developing new therapies for various disorders (Morgane Modoux et al., 2020).

properties

IUPAC Name

benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQYRKDGHAPZRF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426409
Record name D-Tryptophan benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Tryptophan benzyl ester

CAS RN

141595-98-4
Record name D-Tryptophan benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Bolchi, F Bavo, L Regazzoni, M Pallavicini - Amino acids, 2018 - Springer
The simplest way to prepare the tosylate salts of amino acid benzyl esters, whose enantiomers are very important synthetic intermediates, is treatment of amino acid with benzyl alcohol …
Number of citations: 5 link.springer.com
IV Ekhato, Y Huang - Journal of Labelled Compounds and …, 1997 - Wiley Online Library
… Thus the reaction of N,-Cbz-Dtryptophan (1) with benzyl bromide in the presence of cesium carbonate , illustrated in Scheme 2, furnished N,-Cbz-D-tryptophan benzyl ester from which …
JX He, WL Cody, AM Doherty - The Journal of Organic Chemistry, 1995 - ACS Publications
The endothelins are a family of bicyclic 21 amino acid peptides that are potent and prolonged vasoconstrictors. BQ-788 is a modified tripeptidethat is the only known highly potent and …
Number of citations: 17 pubs.acs.org
M Riesová, R Geryk, K Kalíková, T Šlechtová… - Separation and …, 2016 - Elsevier
… Tryptophan and its derivatives were obtained as follows: D-tryptophan methyl ester hydrochloride, L-tryptophan methyl ester hydrochloride, D-tryptophan benzyl ester, L-tryptophan …
Number of citations: 14 www.sciencedirect.com
X Li, J Qiao, Y Sun, Z Li, L Qi - Journal of …, 2021 - jast-journal.springeropen.com
… a simple “one-pot” strategy for the synthesis of AuNCs using d-tryptophan (d-Trp) and its derivatives, including d-tryptophan methyl ester (d-Trp-OMe), d-tryptophan benzyl ester (d-Trp-…
Number of citations: 6 jast-journal.springeropen.com
R Nakashima, GP Slater - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
The optical rotatory dispersion spectra of echinulin and hydroechinulin have been compared with the spectra of the 4 stereoisomers of cyclo-alanyltryptophan. The results indicate …
Number of citations: 11 cdnsciencepub.com
Y Tamura, F Watanabe, T Nakatani… - Journal of medicinal …, 1998 - ACS Publications
… d-Tryptophan Benzyl Ester Trifluoroacetate (3b). A solution of 5.0 g (12.7 mmol) of N α -(tert-butyloxycarbonyl)-d- tryptophan benzyl ester 28 in 15 mL of CH 2 Cl 2 and 15 mL of TFA was …
Number of citations: 352 pubs.acs.org
IM McDonald, DJ Dunstone, SB Kalindjian… - Journal of medicinal …, 2000 - ACS Publications
… b Only the preparation of the (3R,5S) diastereoisomers is shown; (3S,5R) diastereoisomer 11b was prepared by using the d-tryptophan benzyl ester, and 11k−m were obtained as …
Number of citations: 39 pubs.acs.org
J Elkaim, M Lamblin, M Laguerre, J Rosenbaum… - Bioorganic & Medicinal …, 2014 - Elsevier
… The reductive amination of 9 with d-tryptophan benzyl ester and l-phenylalanine benzyl ester provided 10a and 10b in correct yields. Last, a Pd/C-catalyzed hydrogenolysis of the …
Number of citations: 18 www.sciencedirect.com
SP Pydi, T Sobotkiewicz, R Billakanti, RP Bhullar… - Journal of Biological …, 2014 - ASBMB
In humans, the 25 bitter taste receptors (T2Rs) are activated by hundreds of structurally diverse bitter compounds. However, only five antagonists or bitter blockers are known. In this …
Number of citations: 95 www.jbc.org

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